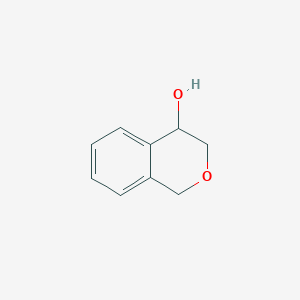

Isochroman-4-ol

Overview

Description

Isochroman-4-ol, also known as 3,4-dihydro-1H-2-benzopyran-4-ol, is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . It is typically stored at room temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of Isochroman-4-ol and related compounds has been a subject of research. The oxa-Pictet–Spengler reaction is a common method used to construct the isochroman motif . This reaction typically involves benzaldehyde derivatives and electron-rich β-phenylethanols . A variant of this reaction starts from an epoxide, rather than an aldehyde, which expands the scope and rate of the reaction .

Molecular Structure Analysis

The InChI code for Isochroman-4-ol is 1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 . This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

The oxa-Pictet–Spengler reaction is a key reaction in the synthesis of Isochroman-4-ol . This reaction involves the use of hexafluoroisopropanol (HFIP) as a solvent, which expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes . The products could be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .

Physical And Chemical Properties Analysis

Isochroman-4-ol is a solid at room temperature . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 .

Scientific Research Applications

Synthesis of Functionalised Isochromans

Isochroman-4-ol serves as a key intermediate in the synthesis of functionalised isochromans. The oxa-Pictet–Spengler reaction, which is a pivotal method for constructing the isochroman motif, can be enhanced by using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This approach allows for the synthesis of drug analogues and expands the scope of electrophiles and nucleophiles that can be used in the reaction .

Green Chemistry Applications

The compound plays a role in green chemistry, particularly in the synthesis of isochromans via oxa-Pictet–Spengler cyclization. A heteropolyacid ionic liquid, acting as a green catalyst, can be used in dimethyl carbonate to afford various substituted isochromans. This method is notable for its environmental sustainability and the ability to recycle the catalyst without significant loss of activity .

Pharmaceutical Research

Isochroman derivatives, including Isochroman-4-ol, are of high pharmacological relevance. The synthesis of drug analogues using Isochroman-4-ol demonstrates its potential in the development of new therapeutic agents. The compound’s versatility in drug synthesis highlights its importance in pharmaceutical research .

Biological Activity Studies

Research into the biological activities of isochroman derivatives is an ongoing field. Isochroman-4-ol can be used to study structure-activity relationships (SAR) and to provide insights into the biological functions and potential therapeutic applications of these compounds .

Alternative Reagent Development

Isochroman-4-ol can be used in the development of alternative reagents for organic synthesis. Its stability and versatility make it an ideal candidate for in situ reactions, where it can act as a surrogate for more unstable or hazardous compounds .

Catalysis and Organic Transformations

The compound is involved in catalysis, particularly in organic transformations where it can be used as a part of a catalytic system. Its application in ionic liquids for green synthesis further emphasizes its role in catalysis and organic chemistry .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Isochroman-4-ol is a complex compound with a wide range of potential targets. It’s known that isochroman-4-ol is a key component in various synthetic pharmaceuticals , suggesting its potential to interact with multiple biological targets.

Mode of Action

It’s known that isochroman-4-ol can be synthesized via the oxa-pictet–spengler reaction . This reaction involves the formation of an epoxide, which can interact with various biological targets . The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.

Biochemical Pathways

Isochroman-4-ol may affect several biochemical pathways. The compound is synthesized via the oxa-Pictet–Spengler reaction, which involves the formation of an epoxide . Epoxides are reactive compounds that can interact with various biochemical pathways.

Pharmacokinetics

Given its presence in various synthetic pharmaceuticals , it’s likely that Isochroman-4-ol has suitable pharmacokinetic properties for drug delivery

Result of Action

Isochroman-4-ol is a component of various synthetic pharmaceuticals , suggesting that it has significant biological activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isochroman-4-ol. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of Isochroman-4-ol and its interactions with its targets .

properties

IUPAC Name |

3,4-dihydro-1H-isochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFIRBDJVKBOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726392 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman-4-ol | |

CAS RN |

20924-57-6 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20924-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

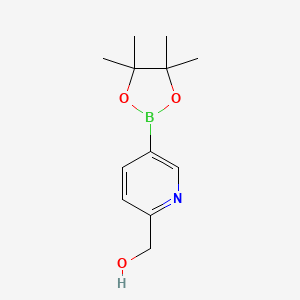

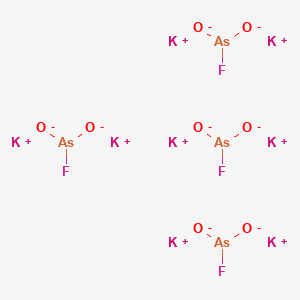

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the enantioselective synthesis of 5,8-dimethoxy-isochroman-4-ol important in the context of pyranonaphthoquinone synthesis?

A1: Pyranonaphthoquinones often exhibit biological activity attributed to their ability to act as bioreductive alkylating agents []. The position and stereochemistry of substituents on the pyran ring of these molecules are crucial for their activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methylsulfonyl)amino]-L-phenylalanine](/img/structure/B1508649.png)

![1,3,3-Trimethyl-2-(2-{5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate](/img/structure/B1508651.png)

![Methyl 2-[(3S)-3-[3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate monohydrate](/img/structure/B1508663.png)

![Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane](/img/structure/B1508664.png)

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)